molecular formula C8H14BrNZn B1609258 5-Cyano-5-methylhexylzinc bromide CAS No. 312693-22-4

5-Cyano-5-methylhexylzinc bromide

Cat. No.: B1609258
CAS No.: 312693-22-4
M. Wt: 269.5 g/mol
InChI Key: MQVDXAJZNDEELG-UHFFFAOYSA-M
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Description

5-Cyano-5-methylhexylzinc bromide is an organozinc compound with the molecular formula C8H14BrNZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of synthetic chemistry due to its ability to form carbon-carbon bonds, making it a useful intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Cyano-5-methylhexylzinc bromide can be synthesized through the reaction of 5-cyano-5-methylhexyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The reaction is carried out at low temperatures to ensure the stability of the organozinc compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and solvents .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-5-methylhexylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, aldehydes, ketones, and other electrophilic compounds. The reactions are typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to maintain the stability of the organozinc reagent .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with alkyl halides can yield substituted alkanes, while reactions with carbonyl compounds can produce alcohols or ketones .

Scientific Research Applications

5-Cyano-5-methylhexylzinc bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-cyano-5-methylhexylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the cyano group, enhancing its nucleophilicity and allowing it to react with electrophiles to form new carbon-carbon bonds. This mechanism is crucial in various synthetic applications, enabling the formation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-5-methylhexylzinc chloride
  • 5-Cyano-5-methylhexylzinc iodide
  • 5-Cyano-5-methylhexylzinc fluoride

Uniqueness

5-Cyano-5-methylhexylzinc bromide is unique due to its specific reactivity and stability under certain conditions. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance of reactivity and stability, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

bromozinc(1+);2,2-dimethylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N.BrH.Zn/c1-4-5-6-8(2,3)7-9;;/h1,4-6H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVDXAJZNDEELG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC[CH2-])C#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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